molecular formula C16H11ClN2O3 B11782777 4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11782777
M. Wt: 314.72 g/mol
InChI Key: DOFGIVXBVOWHQM-UHFFFAOYSA-N
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Description

4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The chlorophenyl group is introduced via a substitution reaction, and the final step involves the formation of the benzaldehyde moiety through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times. The choice of solvents and reagents is also critical to ensure the process is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its potential anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The oxadiazole ring and the chlorophenyl group play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C16H11ClN2O3/c17-13-5-3-12(4-6-13)16-18-15(22-19-16)10-21-14-7-1-11(9-20)2-8-14/h1-9H,10H2

InChI Key

DOFGIVXBVOWHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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